Erioflorin

Catalog No.
S527377
CAS No.
27542-17-2
M.F
C19H24O6
M. Wt
348.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erioflorin

CAS Number

27542-17-2

Product Name

Erioflorin

IUPAC Name

[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H24O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,12-16,20H,1,4,7-8H2,2-3,5H3/b10-6+/t12-,13+,14+,15+,16-,19+/m0/s1

InChI Key

BUIOBTSUIYLOKG-VKGAXADOSA-N

SMILES

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Solubility

Soluble in DMSO

Synonyms

NSC-144151; NSC 144151; NSC144151; Erioflorin

Canonical SMILES

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Description

The exact mass of the compound Erioflorin is 348.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144151. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Erioflorin is a naturally occurring compound extracted from the plant Eriophyllum lanatum, commonly known as the western golden-aster. This compound has gained attention for its unique chemical structure and biological properties, particularly its role as an inhibitor of the E3 ubiquitin ligase β-transducin repeat-containing protein 1 (β-TrCP1). By inhibiting β-TrCP1, erioflorin plays a significant role in stabilizing various tumor suppressor proteins, including programmed cell death 4 (Pdcd4), which is crucial in cancer biology due to its involvement in regulating cell proliferation and apoptosis .

Erioflorin's primary mechanism of action involves the inhibition of β-TrCP1, which is part of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This inhibition prevents the ubiquitination and subsequent degradation of specific substrates such as Pdcd4 and IκBα, thereby stabilizing them and altering downstream signaling pathways . The compound selectively affects the degradation of certain proteins while leaving others unaffected, demonstrating its specificity in targeting the E3 ubiquitin ligase .

Erioflorin exhibits significant biological activity, particularly in cancer research. It has been shown to:

  • Stabilize Tumor Suppressors: By inhibiting β-TrCP1, erioflorin stabilizes Pdcd4 and IκBα, leading to reduced activity of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are often upregulated in cancer cells .
  • Suppress Cell Proliferation: Studies indicate that erioflorin can decelerate cell proliferation across various cancer cell lines by interfering with critical signaling pathways involved in cell cycle regulation .
  • Induce Apoptosis: The compound has also been linked to promoting apoptosis in cancer cells, making it a potential candidate for therapeutic applications in oncology .

The synthesis of erioflorin has primarily been achieved through extraction from Eriophyllum lanatum. Initial isolation involves:

  • Extraction: Crude extracts are obtained using solvents like ethyl acetate.
  • Purification: The crude extract undergoes size exclusion chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to isolate erioflorin with a yield around 0.8% from the starting material .
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Erioflorin's unique properties make it a candidate for various applications:

  • Cancer Therapeutics: Due to its ability to stabilize tumor suppressors and inhibit key oncogenic pathways, erioflorin is being explored as a potential therapeutic agent in cancer treatment .
  • Research Tool: It serves as a valuable tool for studying the ubiquitin-proteasome system and its implications in cellular signaling and cancer biology .

Research on erioflorin has highlighted its interactions within cellular systems:

  • Inhibition of Ubiquitination: Erioflorin selectively inhibits the interaction between β-TrCP1 and its substrates, thereby preventing their ubiquitination and degradation. This selectivity is crucial for understanding how it can be used to manipulate specific signaling pathways without broadly affecting other cellular processes .
  • Effect on Signaling Pathways: The compound's modulation of NF-κB and AP-1 activity illustrates its potential role in influencing various signaling cascades associated with inflammation and cancer progression .

Erioflorin shares structural and functional similarities with several other compounds known for their roles in cancer biology and protein regulation. Here are some notable examples:

Compound NameSourceMechanism of ActionUnique Features
CurcuminTurmericInhibits various kinases and transcription factorsBroad anti-inflammatory properties
ResveratrolGrapesActivates sirtuins; modulates NF-κBAntioxidant effects; longevity benefits
QuercetinOnions, applesInhibits kinases; antioxidantPotent anti-inflammatory properties
ApigeninParsley, chamomileInhibits cell proliferation; induces apoptosisSelective targeting of cancer stem cells

While these compounds share some biological activities with erioflorin, such as anti-cancer effects, erioflorin's specificity for β-TrCP1 distinguishes it from others that may have broader or different targets within cellular pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

348.1573

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Bombaça ACS, Dossow DV, Barbosa JMC, Paz C, Burgos V, Menna-Barreto RFS. TrypanocidalActivity of Natural Sesquiterpenoids Involves Mitochondrial Dysfunction, ROS Production and Autophagic Phenotype in Trypanosomacruzi. Molecules. 2018 Oct 28;23(11). pii: E2800. doi: 10.3390/molecules23112800. PubMed PMID: 30373326; PubMed Central PMCID: PMC6278339.
2: Paz C, Ortiz L, Schilde U. Crystal structure of erioflorin isolated from Podanthus mitiqui (L.). Acta Crystallogr E Crystallogr Commun. 2017 Feb 7;73(Pt 3):334-337. doi: 10.1107/S2056989017001700. eCollection 2017 Mar 1. PubMed PMID: 28316802; PubMed Central PMCID: PMC5347047.
3: Blees JS, Bokesch HR, Rübsamen D, Schulz K, Milke L, Bajer MM, Gustafson KR, Henrich CJ, McMahon JB, Colburn NH, Schmid T, Brüne B. Erioflorin stabilizes the tumor suppressor Pdcd4 by inhibiting its interaction with the E3-ligase β-TrCP1. PLoS One. 2012;7(10):e46567. doi: 10.1371/journal.pone.0046567. Epub 2012 Oct 2. PubMed PMID: 23056346; PubMed Central PMCID: PMC3462793.
4: Cea G, Alarcón, Weigert G, Sepulveda R. Genotoxic effects of erioflorin acetate and erioflorin methacrylate: sesquiterpene lactones isolated from Podanthus ovatifolius lag. (Compositae). Bull Environ Contam Toxicol. 1990 Jan;44(1):19-28. PubMed PMID: 2306535.

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